![molecular formula C21H18N4O3S B2861187 N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1251630-35-9](/img/structure/B2861187.png)
N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains an isothiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound . The compound also has benzyl groups attached, which are common in organic chemistry and often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the isothiazolo[4,3-d]pyrimidine core and the benzyl groups. Benzyl groups are known to exhibit enhanced reactivity, such as in oxidation, free radical halogenation, or hydrogenolysis .科学的研究の応用
Synthesis and Characterization
Heterocyclic compounds like isothiazolopyrimidines and their derivatives are synthesized through various chemical reactions, involving key precursors and catalysts. For example, compounds have been synthesized using reactions that involve amino acids, aldehydes, and microwave-assisted techniques, showing the versatility and complexity of synthetic pathways for these molecules. These compounds are characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography to determine their structure (Abu‐Hashem et al., 2020; Youssef et al., 2012).
Biological Activities
Similar compounds have been explored for their biological activities, including antibacterial, antiviral, and antitumor effects. They have been evaluated in vitro against a variety of microbial strains and tumor cell lines, revealing significant activities that highlight their potential as therapeutic agents. For instance, certain derivatives have shown to inhibit COX-2 selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020; Becan & Wagner, 2008).
Antimicrobial and Antitumor Screening
Several studies focus on the synthesis and screening of these compounds for antimicrobial and antitumor properties. The structural diversity of these molecules allows for a broad spectrum of activity, with specific derivatives showing promising results against cancer cells and infectious agents (Becan & Wagner, 2008; Gilava et al., 2020).
Mechanistic Insights and Theoretical Studies
Computational studies and theoretical calculations are also performed to elucidate the mechanisms of reactions leading to the formation of these compounds and to predict their properties and potential biological activities. These studies provide a deeper understanding of the compounds' behavior and their interactions at the molecular level (Guleli et al., 2019).
作用機序
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and topoisomerase I , an enzyme that alters DNA supercoiling.
Mode of Action
For instance, some compounds inhibit CDK2, preventing the progression of the cell cycle . Others inhibit topoisomerase I, disrupting DNA replication and transcription .
Biochemical Pathways
The compound likely affects the cell cycle and DNA replication pathways due to its potential inhibition of CDK2 and topoisomerase I . The downstream effects could include cell cycle arrest and apoptosis, leading to the death of cancer cells.
Result of Action
Based on the potential targets, the compound could induce cell cycle arrest and apoptosis in cancer cells .
将来の方向性
The future research directions for this compound would likely depend on its biological activity and potential applications. Compounds with similar structures have been studied for their potential use in treating a variety of conditions, including various types of cancer, bacterial infections, and neurological disorders .
特性
IUPAC Name |
N,6-dibenzyl-N-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-24(12-14-8-4-2-5-9-14)20(27)18-16-17(23-29-18)19(26)25(21(28)22-16)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZQFHXGQBWRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)


![2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2861112.png)

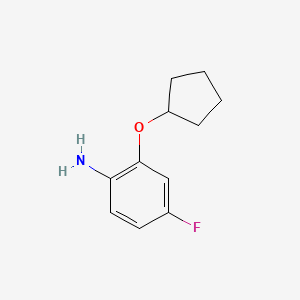
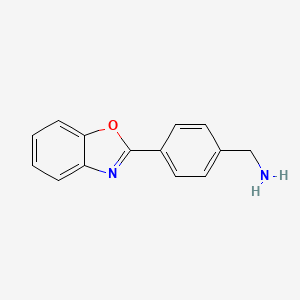
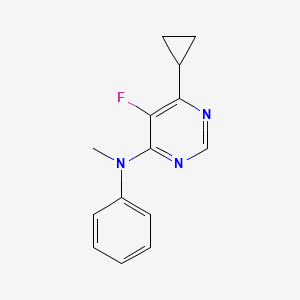
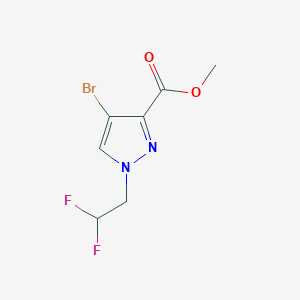
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2861121.png)
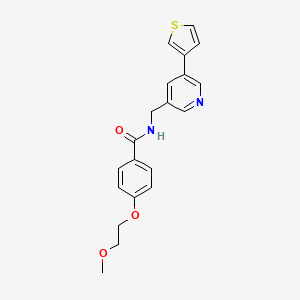
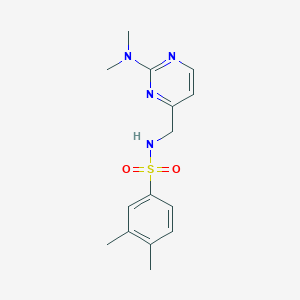

![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)